1-(1-bromopropan-2-yl)adamantane
Description
Properties
CAS No. |
1509281-79-1 |
|---|---|
Molecular Formula |
C13H21Br |
Molecular Weight |
257.21 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)adamantane |
InChI |
InChI=1S/C13H21Br/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8H2,1H3 |
InChI Key |
KKWYVJXQQUOYRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C12CC3CC(C1)CC(C3)C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination
Electrophilic bromination using bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) or protic acids (e.g., HBr in acetic acid) is a common approach. In the synthesis of 1-bromo-3,5-dimethyladamantane, HBr in acetic acid catalyzes regioselective bromination at the 1-position. By analogy, 1-propan-2-yladamantane could undergo similar conditions to yield the target compound.
Key Parameters :
Radical Bromination
N-Bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) offers an alternative pathway. This method favors allylic or tertiary C–H bonds, making it suitable for functionalizing the propan-2-yl group. However, adamantane’s bridgehead positions may compete, necessitating careful optimization.
Alkylation of Adamantane
The propan-2-yl group is introduced prior to bromination. Friedel-Crafts alkylation or Grignard reactions are viable routes.
Friedel-Crafts Alkylation
Adamantane reacts with 2-propanol or allyl bromide in the presence of AlCl₃ to form 1-propan-2-yladamantane. Subsequent bromination of this intermediate yields the target compound.
Example Protocol :
Grignard Addition
Reaction of 1-adamantylmagnesium bromide with acetone followed by workup yields 1-propan-2-yladamantane. Bromination with PBr₃ or HBr/H₂O₂ completes the synthesis.
Catalytic Bromination Methods
Catalysts enhance regioselectivity and reduce side reactions.
HBr in Acetic Acid
As demonstrated in the synthesis of 1-bromo-3,5-dimethyladamantane, HBr in acetic acid suppresses di-bromination and improves yield to >85%. For this compound, this system could similarly minimize over-bromination of the adamantane core.
Sulfuric Acid-Mediated Bromination
Concentrated H₂SO₄ facilitates bromine activation. In a Ritter reaction analog, acetonitrile and H₂SO₄ mediate the formation of N-acetamido intermediates, though this may require adaptation for alkyl bromides.
Purification and Characterization
Crude products are purified via distillation or crystallization.
Distillation
Excess bromine is removed by atmospheric distillation (up to 85°C). The product is isolated via solvent extraction (e.g., methylene chloride) and washed with sodium bicarbonate.
Crystallization
Recrystallization from ethanol/ethyl acetate (5:4 v/v) yields high-purity this compound, analogous to memantine hydrochloride purification.
Characterization Data :
| Parameter | Value |
|---|---|
| Melting Point | 290–295°C (decomposes) |
| IR (KBr) | 2947–2847 cm⁻¹ (C–H stretch) |
| ¹H NMR (CDCl₃) | δ 1.12–1.67 (m, adamantane CH₂) |
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and safety:
| Method | Yield | Scalability | Safety |
|---|---|---|---|
| HBr/AcOH Bromination | 85–90% | High | Moderate (exotherm) |
| Radical Bromination | 70–75% | Low | High (radicals) |
| Grignard + PBr₃ | 65–70% | Moderate | Low |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
1-(1-bromopropan-2-yl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of 1-propyladamantane by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: 1-(1-hydroxypropan-2-yl)adamantane, 1-(1-cyanopropan-2-yl)adamantane.
Oxidation: 1-(1-oxopropan-2-yl)adamantane.
Reduction: 1-propyladamantane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Studied for its antiviral and anticancer properties, leveraging the unique structure of adamantane derivatives.
Industry: Utilized in the production of high-performance materials and polymers due to its stability and rigidity.
Mechanism of Action
The mechanism of action of 1-(1-bromopropan-2-yl)adamantane involves its interaction with specific molecular targets. In biological systems, it may act by binding to viral proteins or enzymes, inhibiting their function. The bromine atom plays a crucial role in enhancing the compound’s reactivity and specificity towards its targets. The adamantane core provides structural stability, allowing the compound to maintain its activity under various conditions.
Comparison with Similar Compounds
Table 2: Physical Properties of 1-X Adamantanes
| Halogen (X) | Atomic Radius (Å) | Bulk Modulus (GPa) |
|---|---|---|
| H | 0.11 | 12.5 |
| F | 0.64 | 11.8 |
| Cl | 0.99 | 10.9 |
| Br | 1.14 | 10.2 |
Physicochemical Properties
Spectroscopic data for brominated adamantane derivatives include:
Q & A
Q. What are the optimal synthetic routes for 1-(1-bromopropan-2-yl)adamantane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acylation of adamantane derivatives or Grignard reagent formation. A common route involves reacting 1-bromoadamantane with isopropenyl acetate using aluminum bromide (AlBr₃) as a catalyst under controlled temperatures (-10°C in dichloromethane), yielding ~83% . For Grignard pathways, 1-bromoadamantane is reacted with magnesium in anhydrous ether, followed by aldehyde addition to introduce the propan-2-yl group . Key variables include catalyst selection, temperature, and solvent purity. Industrial-scale production emphasizes optimizing pressure and catalyst ratios to enhance purity .
Q. How can researchers reliably characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for adamantane protons (δ 1.6–2.1 ppm) and bromopropan-2-yl groups (δ 3.2–3.8 ppm) .
- X-ray Crystallography : Resolve the adamantane cage geometry and bromine substitution pattern (e.g., bond angles and torsional strain) .
- Mass Spectrometry : Confirm molecular weight (C₁₃H₁₉Br, ~263.2 g/mol) via high-resolution MS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as adamantane derivatives typically decompose above 250°C .
Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?
- Methodological Answer : Recrystallization in non-polar solvents (e.g., hexane) and sublimation under reduced pressure (50–80°C) are standard methods . Chromatography (silica gel, ethyl acetate/hexane eluent) resolves brominated impurities. Purity >98% is achievable with iterative sublimation, validated by HPLC .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ NMR or IR to identify intermediates (e.g., carbocation formation in SN1 pathways) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for bromine displacement .
- Isotopic Labeling : Introduce deuterium at the adamantane core to track steric effects on reactivity .
Q. What strategies resolve contradictions in reported synthesis yields or byproduct profiles across studies?
- Methodological Answer :
- Comparative Replication : Reproduce methods from conflicting studies (e.g., AlBr₃ vs. FeCl₃ catalysts) while controlling moisture and oxygen levels .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., adamantane or dehalogenated derivatives) and adjust stoichiometry .
- Meta-Analysis : Aggregate data from PubChem and NIST to identify trends in solvent polarity or temperature effects .
Q. How does the bromopropan-2-yl substituent influence the compound’s reactivity compared to other adamantane derivatives?
- Methodological Answer :
- Comparative Reactivity Studies : Benchmark against 1-adamantyl methyl ketone or 1-adamantanol in SN2 reactions. The bromine atom enhances electrophilicity, while the branched propan-2-yl group increases steric hindrance .
- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials influenced by the adamantane core’s electron-donating effects .
Q. What computational approaches predict the biological interactions of this compound with protein targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
